molecular formula C26H20ClN3O3 B2563180 3-(1,3-benzodioxol-5-yl)-5-(4-chlorobenzyl)-8-ethoxy-5H-pyrazolo[4,3-c]quinoline CAS No. 902514-88-9

3-(1,3-benzodioxol-5-yl)-5-(4-chlorobenzyl)-8-ethoxy-5H-pyrazolo[4,3-c]quinoline

Cat. No. B2563180
CAS RN: 902514-88-9
M. Wt: 457.91
InChI Key: UGVHNIAEVHLGKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1,3-benzodioxol-5-yl)-5-(4-chlorobenzyl)-8-ethoxy-5H-pyrazolo[4,3-c]quinoline is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.

Mechanism of Action

Target of Action

The primary target of the compound 3-(1,3-benzodioxol-5-yl)-5-(4-chlorobenzyl)-8-ethoxy-5H-pyrazolo[4,3-c]quinoline, also known as GNF-Pf-120, is the orphan apicomplexan transporter PF3D7_0312500 (pfmfr3) predicted to encode a member of the major facilitator superfamily (MFS) in Plasmodium falciparum . This target plays a crucial role in the resistance to antimalarial compounds that have a mitochondrial mechanism of action .

Mode of Action

The interaction of GNF-Pf-120 with its target, pfmfr3, results in decreased sensitivity to the compound itself and other antimalarial compounds that have a mitochondrial mechanism of action . This suggests that GNF-Pf-120 may inhibit the function of pfmfr3, thereby affecting the parasite’s resistance to antimalarial drugs .

Biochemical Pathways

The action of GNF-Pf-120 affects the biochemical pathways related to the mitochondrial function of the Plasmodium falciparum parasite . The compound’s interaction with its target, pfmfr3, influences the parasite’s resistance to antimalarial compounds that act on the mitochondria .

Pharmacokinetics

The compound’s physicochemical properties, such as its molecular weight, lipophilicity, and hydrogen bonding capacity, can influence its ADME properties .

Result of Action

The molecular and cellular effects of GNF-Pf-120’s action primarily involve its interaction with the pfmfr3 transporter in Plasmodium falciparum. This interaction leads to decreased sensitivity to the compound and other antimalarial drugs that have a mitochondrial mechanism of action .

Action Environment

Environmental factors can influence the action, efficacy, and stability of GNF-Pf-120. These factors can include the physiological environment within the Plasmodium falciparum parasite, the presence of other drugs, and the parasite’s genetic makeup . .

properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-5-[(4-chlorophenyl)methyl]-8-ethoxypyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20ClN3O3/c1-2-31-19-8-9-22-20(12-19)26-21(14-30(22)13-16-3-6-18(27)7-4-16)25(28-29-26)17-5-10-23-24(11-17)33-15-32-23/h3-12,14H,2,13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGVHNIAEVHLGKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C=C3C2=NN=C3C4=CC5=C(C=C4)OCO5)CC6=CC=C(C=C6)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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